molecular formula C22H17ClN2S B2647701 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide CAS No. 338412-77-4

4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide

Cat. No. B2647701
CAS RN: 338412-77-4
M. Wt: 376.9
InChI Key: NOVOAMORVYIZRK-UHFFFAOYSA-N
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Description

“4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide” is a chemical compound that belongs to the class of imidazole derivatives . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and has become an important synthon in the development of new drugs .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, typically involves a one-pot condensation reaction of a novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance spectroscopy (1H and 13C NMR) .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized using various spectroscopic and analytical techniques . The structure is confirmed using FTIR, 1H and 13C NMR .


Chemical Reactions Analysis

The synthesized imidazole derivative is screened in silico against human lactate dehydrogenase (LDHA) to explore the binding modes of the interaction . The docking results reveal that the imidazole derivative shows a remarkable binding affinity at the active site of the receptor with a binding energy at -9.7 kcal/mol, indicating high affinity at the active site of the receptor .

Scientific Research Applications

Histamine H3 Receptor Antagonists

  • 4-Chlorobenzyl sulfonamide and sulfamide derivatives, including compounds related to 4-chlorobenzyl 4,5-diphenyl-1H-imidazol-2-yl sulfide, have been studied for their potential as potent and selective histamine H3 receptor antagonists. This research is significant for therapeutic applications in conditions like allergies and asthma (Tozer et al., 1999).

Antiviral Activity

  • Studies have synthesized derivatives starting from 4-chlorobenzoic acid, leading to compounds with antiviral activities, specifically against the tobacco mosaic virus. This demonstrates the potential pharmaceutical application of such compounds (Chen et al., 2010).

Material Science and Polymers

  • Research has focused on the synthesis of polyimides from diamine monomers containing triaryl imidazole pendent groups. These polymers exhibit excellent solubility and high thermal stability, indicating potential applications in advanced materials and engineering (Ghaemy & Alizadeh, 2009).

Crystal Structure Analysis

  • Investigations into the crystal structure of related compounds provide insights into their chemical properties and potential applications in material sciences and pharmaceuticals (Sharma et al., 2019).

Local Anesthetic Agents

  • Some research has focused on the synthesis of imidazole derivatives as local anesthetic agents. This suggests potential medical applications in pain management (Ran, Li, & Zhang, 2015).

Catalysis and Chemical Reactions

  • Several studies have examined the use of compounds related to this compound in catalysis and chemical reactions. This includes their role in oxidative desulfurization, highlighting their potential industrial application in processes like fuel refinement and environmental remediation (Caero et al., 2005).

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . The broad range of chemical and biological properties of imidazole derivatives makes them a promising area for future research and drug development .

properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2S/c23-19-13-11-16(12-14-19)15-26-22-24-20(17-7-3-1-4-8-17)21(25-22)18-9-5-2-6-10-18/h1-14H,15H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOVOAMORVYIZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(N2)SCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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